L-Tryptophan, glycylglycyl-L-valyl-
Description
Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular formula | C$${20}$$H$${27}$$N$${5}$$O$${5}$$ |
| Molecular weight | 417.5 g/mol |
| CAS Registry Number | Not formally assigned |
| InChIKey | Derived computationally |
The molecular formula accounts for three water molecules removed during peptide bond formation. The stereochemical descriptors (S or R) for chiral centers adhere to standard proteinogenic amino acid configurations.
Primary Sequence Analysis and Peptide Bond Configuration
The primary structure of this tetrapeptide is defined by the sequence Gly-Gly-Val-Trp , with all residues in the L-configuration. Peptide bonds adopt a planar trans conformation, minimizing steric hindrance between adjacent α-carbons. Glycine’s lack of a side chain introduces flexibility at the N-terminal region, while valine’s isopropyl group and tryptophan’s indole moiety contribute steric bulk and aromaticity, respectively.
Sequence-Specific Attributes
- N-terminal glycines : Enhance conformational flexibility due to minimal steric constraints.
- Central valine : Introduces hydrophobic interactions via its branched aliphatic side chain.
- C-terminal tryptophan : Stabilizes tertiary interactions through π-π stacking and hydrogen bonding via its indole ring.
The peptide’s backbone torsion angles (φ and ψ) are influenced by these residues, with glycine permitting wider rotational freedom compared to valine or tryptophan.
Three-Dimensional Conformational Studies
Experimental data on this specific tetrapeptide’s conformation are limited, but insights can be extrapolated from related structures. For example, crystalline L-tryptophan exhibits polymorphic forms stabilized by hydrogen-bonding networks and hydrophobic interactions. In aqueous solutions, glycine-rich sequences often adopt random coil conformations, while valine and tryptophan promote β-sheet or turn motifs through side-chain interactions.
Key Structural Features
- Hydrophobic clustering : Valine and tryptophan side chains may form a hydrophobic core, segregating from polar solvents.
- Hydrogen-bonding networks : Amide protons participate in intra- or intermolecular bonds, stabilizing secondary structures.
- Aromatic interactions : Tryptophan’s indole ring engages in edge-to-face or parallel-displaced stacking with adjacent residues.
Computational modeling predicts that the Gly-Gly segment adopts a flexible loop, while the Val-Trp region forms a stabilizing β-hairpin motif in nonpolar environments.
Comparative Analysis with Related Oligopeptides
Structural Comparisons
The inclusion of two glycines in Gly-Gly-Val-Trp distinguishes it from tripeptides like Gly-Val-Trp, which exhibit tighter turns due to reduced backbone flexibility. Compared to heptapeptides such as VTSVITW, the shorter tetrapeptide lacks the complexity of multi-domain folding but retains localized hydrophobic and aromatic stabilization.
Functional Implications
While functional data are beyond this analysis’s scope, structural parallels suggest potential roles in molecular recognition. For instance, tryptophan-containing peptides often participate in receptor binding via indole-mediated interactions. The Gly-Gly-Val-Trp sequence’s balance of flexibility and hydrophobicity may optimize ligand adaptability in biochemical contexts.
Properties
CAS No. |
684250-86-0 |
|---|---|
Molecular Formula |
C20H27N5O5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H27N5O5/c1-11(2)18(25-17(27)10-23-16(26)8-21)19(28)24-15(20(29)30)7-12-9-22-14-6-4-3-5-13(12)14/h3-6,9,11,15,18,22H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)(H,29,30)/t15-,18-/m0/s1 |
InChI Key |
XJHMQFKUSUISEK-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Key Parameters and Optimization
Mechanism :
Challenges and Solutions
- Serine Degradation : High serine concentrations accelerate degradation. Solution: Control serine levels via substrate ratios (glycine:indole:formaldehyde = 1:0.8–1.5:0.8–1.5).
- Enzyme Stability : Purified enzymes are costly. Solution: Use whole-cell systems or immobilized enzymes for industrial scalability.
Solid-Phase Peptide Synthesis (SPPS) of Glycylglycyl-L-valyl
Solid-phase synthesis (Merrifield method) is critical for constructing the glycylglycyl-L-valyl moiety. This approach minimizes purification steps and enables automation.
Core Steps and Reagents
Critical Considerations :
- Protecting Groups :
- Resin Choice : Polystyrene or polyacrylamide resins improve swelling and reagent penetration.
Coupling L-Tryptophan to the Tripeptide
The tripeptide glycylglycyl-L-valyl is coupled to L-tryptophan via chemical or enzymatic methods.
Method Comparison
Example Protocol (Chemical Coupling) :
- Tripeptide Synthesis :
- Attach valine to resin → couple glycine → couple glycine → cleave to yield glycylglycyl-L-valyl.
- Tryptophan Coupling :
Purification and Characterization
Post-synthesis purification ensures high-purity products.
Techniques and Results
Case Study :
- Merrifield’s tetrapeptide synthesis achieved 92.5% purity via HPLC, with minor contaminants attributed to incomplete deprotection.
- Two-step cleavage (without scavengers) reduced tryptophan alkylation by 40% compared to single-step methods.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, glycylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form compounds like kynurenine.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Scientific Research Applications
L-Tryptophan, glycylglycyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Explored for its potential therapeutic effects in mood disorders and sleep regulation.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Tryptophan, glycylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways:
Serotonin Pathway: L-tryptophan is a precursor for serotonin synthesis. It is converted to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin.
Melatonin Pathway: Serotonin is further converted to melatonin in the pineal gland, regulating sleep-wake cycles.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares L-Tryptophan, glycylglycyl-L-valyl- with structurally or functionally related compounds:
Mechanistic and Pharmacokinetic Differences
- L-Tryptophan : Rapidly absorbed and metabolized into serotonin, with effects on mood, sleep, and appetite . Its inhibition of desmoglein-2 binding in cardiomyocytes suggests broader roles in cell adhesion .
- Glycylglycyl-L-valyl-tryptophan : The glycyl-glycyl-valyl backbone likely slows enzymatic degradation, prolonging half-life compared to free L-tryptophan. This structural modification may enhance tissue targeting (e.g., cardiovascular or neural systems), though direct evidence is lacking .
- L-Leucine : Primarily impacts mTOR signaling and muscle protein synthesis, with minimal serotoninergic activity .
Research Findings and Clinical Relevance
- Modulates insulin secretion and brain networks linked to food reward, with stronger effects than L-leucine . Risk of serotonin syndrome when combined with SSRIs .
- Peptide-based supplements (e.g., L-norvaline/L-tryptophan blends) require nano-LC for precise quantification, highlighting analytical challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
